N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound that contains both oxadiazole and thiophene moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary targets of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide are the cell lines of Mycobacterium tuberculosis . This compound has been synthesized and tested against these cell lines for its antitubercular activity .
Mode of Action
The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with its targets leads to the inhibition of M. tuberculosis cell growth .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis cell growth . This makes 1,3,5-Oxadiazole derivatives like this compound potential candidates for the development of novel antitubercular agents .
Biochemical Analysis
Biochemical Properties
The activities of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This compound has been tested against three Mycobacterium tuberculosis cell lines .
Cellular Effects
It has been shown to have activity against Mycobacterium tuberculosis cell lines , suggesting that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . Ongoing studies are focused on exploring the mechanism by which this compound inhibits M. tuberculosis cell growth .
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 5-nitrothiophene-2-carboxylic acid.
Formation of Oxadiazole Ring: The 4-chlorobenzoic acid is first converted to its corresponding hydrazide, which is then cyclized with an appropriate reagent to form the 1,3,4-oxadiazole ring.
Coupling Reaction: The oxadiazole intermediate is then coupled with 5-nitrothiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral, antibacterial, and anticancer activities.
Material Science: The compound is studied for its electronic properties and potential use in organic electronics and photovoltaics.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can be compared with other similar compounds:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a chlorophenyl group and a heterocyclic ring but differs in its biological activity and applications.
Indole Derivatives: Indole derivatives share some structural similarities and are known for their diverse biological activities, including antiviral and anticancer properties.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H8ClN4O3S, with a molecular weight of approximately 298.73 g/mol. The compound features a 1,3,4-oxadiazole ring and a nitrothiophene moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H8ClN4O3S |
Molecular Weight | 298.73 g/mol |
Melting Point | 260-262 °C |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and nitro groups exhibit notable antibacterial properties. In a study involving various synthesized derivatives, this compound demonstrated moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis .
Antitubercular Activity
The antitubercular potential of this compound has been highlighted in various studies. It was found to possess significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating its efficacy .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been reported to inhibit acetylcholinesterase (AChE) and urease effectively, which are crucial targets in treating Alzheimer's disease and certain infections respectively .
Table 2: Biological Activity Summary
Study 1: Synthesis and Evaluation of Biological Activity
A study synthesized various derivatives of the compound and evaluated their biological activities. The results showed that modifications on the oxadiazole ring significantly influenced the antimicrobial potency. The most active derivatives were further analyzed for their mechanism of action, revealing that the nitro group enhances hydrogen bonding interactions with target proteins .
Study 2: Structure-Activity Relationship (SAR)
Another research focused on the structure-activity relationship of similar compounds. It was found that the presence of electron-withdrawing groups like nitro significantly increased the biological activity by enhancing solubility and receptor binding affinity .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O4S/c14-8-3-1-7(2-4-8)12-16-17-13(22-12)15-11(19)9-5-6-10(23-9)18(20)21/h1-6H,(H,15,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJBFZBSHCLIJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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